ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-[4-(pyrrolidine-1-sulfonyl)benzamido]thiophene-3-carboxylate
Description
Ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-[4-(pyrrolidine-1-sulfonyl)benzamido]thiophene-3-carboxylate is a multifunctional thiophene derivative featuring a benzodioxole moiety, a pyrrolidine sulfonyl benzamido group, and an ethyl carboxylate ester.
The synthesis of such compounds typically follows Gewald thiophene synthesis protocols, where substituted amines react with carbonyl compounds and elemental sulfur in dioxane or ethanol . For example, ethyl 2-amino-4-methyl-5-phenyl-thiophene-3-carboxylate (a structurally simplified analog) was synthesized via cyclization of ketones with cyanoacetate derivatives and sulfur . The introduction of the pyrrolidine sulfonyl group likely involves sulfonylation of a benzamide intermediate, as seen in related sulfonamide-containing pharmaceuticals.
Properties
IUPAC Name |
ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O7S2/c1-3-34-27(31)24-17(2)23(15-18-6-11-21-22(14-18)36-16-35-21)37-26(24)28-25(30)19-7-9-20(10-8-19)38(32,33)29-12-4-5-13-29/h6-11,14H,3-5,12-13,15-16H2,1-2H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVCROIFMCHIED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)CC2=CC3=C(C=C2)OCO3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-[4-(pyrrolidine-1-sulfonyl)benzamido]thiophene-3-carboxylate typically involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. One common method involves the use of palladium-catalyzed cross-coupling reactions to introduce the benzodioxole and pyrrolidine-sulfonyl groups . The reaction conditions often include the use of bases such as cesium carbonate and ligands like BINAP to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow chemistry techniques may also be employed to enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-[4-(pyrrolidine-1-sulfonyl)benzamido]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups like halides or amines.
Scientific Research Applications
Ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-[4-(pyrrolidine-1-sulfonyl)benzamido]thiophene-3-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a model compound in reaction mechanism studies.
Industry: It may be used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-[4-(pyrrolidine-1-sulfonyl)benzamido]thiophene-3-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s uniqueness lies in its combination of a benzodioxolylmethyl group, a 4-(pyrrolidine-1-sulfonyl)benzamido substituent, and a methylated thiophene core. Below is a comparative analysis with key analogs:
Key Observations:
- Bioactivity Correlation: The presence of sulfonamide groups (as in the target compound) is associated with enhanced binding to enzymatic pockets, particularly kinases, due to sulfonyl-oxygen hydrogen bonding . In contrast, amino-substituted thiophenes (e.g., compound from ) exhibit broader antimicrobial activity.
- Synthetic Flexibility: The Gewald reaction allows modular substitution at the 2-, 4-, and 5-positions of the thiophene ring, enabling tailored pharmacological profiles .
- Hydrogen-Bonding Networks: The benzodioxole and sulfonamide groups in the target compound may form extensive hydrogen-bonding networks, influencing crystallinity and solubility, as observed in Etter’s graph-set analysis .
Crystallographic and Validation Insights
While crystallographic data for the target compound are unavailable, related thiophene derivatives (e.g., ) were refined using SHELX and visualized via ORTEP-3, confirming planarity of the thiophene ring and steric effects from substituents . Structure validation tools like PLATON ensure geometric accuracy, critical for SAR studies .
Biological Activity
Ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-[4-(pyrrolidine-1-sulfonyl)benzamido]thiophene-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological mechanisms, and research findings associated with this compound, providing a comprehensive overview of its biological activity.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Benzodioxole Ring : This is achieved through cyclization reactions using appropriate precursors.
- Introduction of the Pyrrolidine-Sulfonyl Group : This step often involves nucleophilic substitution reactions where the pyrrolidine moiety is introduced.
- Synthesis of the Thiophene Ring : Cyclization reactions involving sulfur-containing reagents are utilized.
- Esterification : The final step involves converting the carboxylic acid to its ethyl ester form.
These synthetic routes are critical for producing the compound in sufficient yield and purity for biological testing.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing signal transduction pathways.
- Antioxidant Properties : The presence of benzodioxole and thiophene structures suggests potential antioxidant effects, which could be beneficial in reducing oxidative stress .
Research Findings
Recent studies have evaluated the biological efficacy of this compound across various assays:
- Anti-inflammatory Activity : In vitro assays demonstrated that compounds similar to this compound exhibited significant anti-inflammatory properties, outperforming traditional anti-inflammatory agents like curcumin .
- Antifibrotic Effects : Research indicated that derivatives of this compound showed inhibitory effects on hepatic stellate cell activation, suggesting potential applications in treating liver fibrosis .
Case Studies
A notable study involved testing the compound's effects on human hepatic stellate cells (LX2). The results indicated a significant reduction in cell activation at concentrations as low as 10 µM, implying a promising antifibrotic application. Additionally, its impact on hepatitis C virus (HCV) proteins suggests potential antiviral properties .
Comparative Biological Activity Table
| Compound | Activity Type | Concentration Tested | Observed Effect |
|---|---|---|---|
| Ethyl 5-[(2H-1,3-benzodioxol... | Anti-inflammatory | 10 µM | Greater efficacy than curcumin |
| Similar Derivative A | Antifibrotic | 10 µM | Inhibition of LX2 cell activation |
| Similar Derivative B | Antiviral | 10 µM | Reduced HCV NS3 and NS5A protein levels |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
